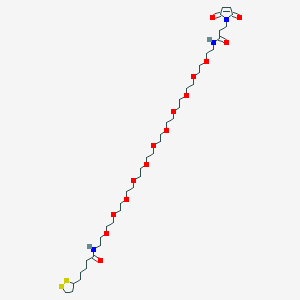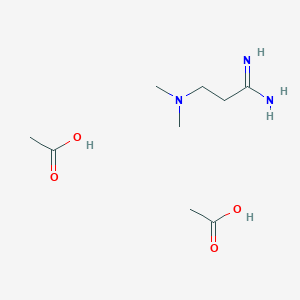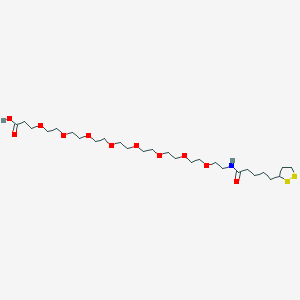
Lipoamido-PEG8-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipoamido-PEG8-acid is a polyethylene glycol (PEG)-based PROTAC linker . It contains a lipoic acid group and a terminal carboxylic acid . The lipoic acid contains two sulfur atoms connected by a disulfide bond . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG linker increases the water solubility of the compound .
Molecular Structure Analysis
The molecular formula of Lipoamido-PEG8-acid is C27H51NO11S2 . It has a molecular weight of 629.82 . Lipoic acid contains two sulfur atoms (at C6 and C8) connected by a disulfide bond .Chemical Reactions Analysis
Lipoamido-PEG8-acid permits crosslinking of a molecule with an amine functional group to a metal surface such as gold . The lipoamide group readily forms strong, stable dative bonds with metals such as gold, while the acid group reacts with amines .Physical And Chemical Properties Analysis
Lipoamido-PEG8-acid has a molecular weight of 629.82 . It is a solid or viscous liquid . The compound is hydrophilic due to the PEG linker, which increases its water solubility .Wissenschaftliche Forschungsanwendungen
Diagnostic Applications
Lipoamido-PEG8-acid, part of the dPEG® product line, is a unique technology platform that can be tailored to meet specific physical and chemical requirements in a broad array of diagnostic applications . It can be used for conjugations and chemical modifications, which are essential in the development of diagnostic tools .
Therapeutic Applications
The dPEG® product line, including Lipoamido-PEG8-acid, has significant potential in therapeutic applications . It can be used for cross-linking and modification of biological therapeutics , which can enhance the efficacy and safety of various therapeutic agents.
Nanotech Applications
Lipoamido-PEG8-acid can also be used in nanotech applications . Its unique properties make it suitable for the development of nanoscale devices and systems for various scientific and technological applications.
Antibacterial Applications
Lipoic acid-based polymers, such as Lipoamido-PEG8-acid, have shown promise in antibacterial applications . They can be used to develop new antibacterial agents or enhance the antibacterial properties of existing ones .
Anti-Inflammation Applications
Lipoamido-PEG8-acid can also be used in anti-inflammation applications . It can be used to develop anti-inflammatory agents that can help manage various inflammatory conditions .
Anticancer Applications
Lipoamido-PEG8-acid has potential applications in cancer therapy . It can be used to develop anticancer agents or enhance the anticancer properties of existing ones .
Adhesive Applications
Lipoamido-PEG8-acid can be used in adhesive applications . Its unique properties make it suitable for the development of adhesives for various scientific and technological applications .
Flexible Electronics and 3D-Printed Tissue Scaffolds
Lipoamido-PEG8-acid can be used in the development of flexible electronics . It can also be used in the creation of 3D-printed tissue scaffolds , which have significant potential in tissue engineering and regenerative medicine .
Wirkmechanismus
Target of Action
Lipoamido-PEG8-acid is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and specific target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Lipoamido-PEG8-acid operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The compound’s action primarily affects the ubiquitin-proteasome system . This system is a crucial cellular pathway for protein degradation, which regulates a variety of biological processes, including cell cycle, signal transduction, and immune responses . By selectively degrading target proteins, Lipoamido-PEG8-acid can influence these processes.
Pharmacokinetics
It is known that the compound’s hydrophilic peg linker can increase its water solubility , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The primary molecular and cellular effect of Lipoamido-PEG8-acid’s action is the selective degradation of target proteins . This degradation can influence various biological processes regulated by these proteins, potentially leading to changes in cell cycle, signal transduction, and immune responses .
Action Environment
Safety and Hazards
Zukünftige Richtungen
The dPEG® product line, which includes Lipoamido-PEG8-acid, is a unique technology platform that can be tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotech applications . These applications include conjugations, chemical modifications, cross-linking, and modification of biological therapeutics .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO11S2/c29-26(4-2-1-3-25-6-24-40-41-25)28-7-9-33-11-13-35-15-17-37-19-21-39-23-22-38-20-18-36-16-14-34-12-10-32-8-5-27(30)31/h25H,1-24H2,(H,28,29)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKXLXWMWZSKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO11S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lipoamido-PEG8-acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


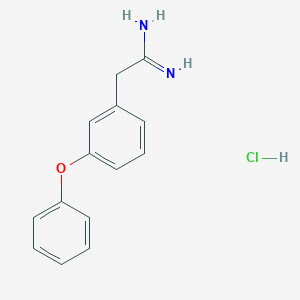
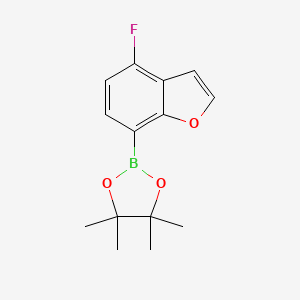
![2,2-Difluoro-benzo[1,3]dioxole-4-carboxylic acid ethyl ester, 97%](/img/structure/B6354140.png)
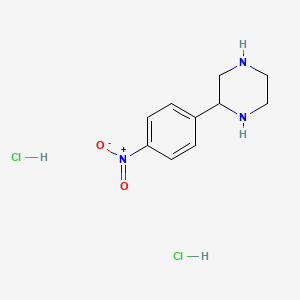
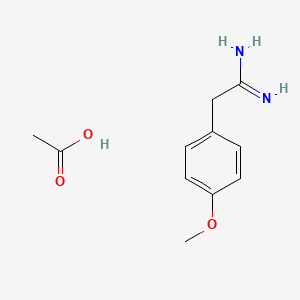

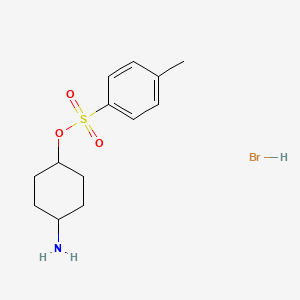
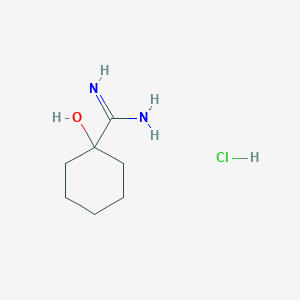
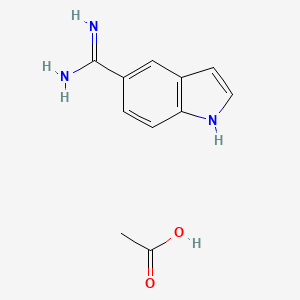
![2-Amino-5-(5,5-dimethyl-[1,3]dioxan-2-yl)-pentanoic acid hydrochloride](/img/structure/B6354169.png)

